molecular formula C21H18N4O2S B2834690 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1790197-17-9

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2834690
CAS No.: 1790197-17-9
M. Wt: 390.46
InChI Key: BQZNYDOKTPPUTC-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining imidazole, benzothiazole, and azetidine moieties. The core scaffold consists of a phenyl ring substituted with a 1H-imidazol-1-ylmethyl group at the para position, linked via a methanone bridge to a 3-(benzo[d]thiazol-2-yloxy)azetidine ring. The azetidine ring, a strained four-membered heterocycle, may enhance metabolic stability or influence receptor binding compared to larger rings like piperidine .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-20(16-7-5-15(6-8-16)11-24-10-9-22-14-24)25-12-17(13-25)27-21-23-18-3-1-2-4-19(18)28-21/h1-10,14,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZNYDOKTPPUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Insights

Benzothiazole Derivatives : Compounds like 15a () highlight the role of benzothiazole in targeting tubulin polymerization, a mechanism critical for antitumor activity. The azetidine-benzothiazole hybrid in the query compound may offer improved solubility or binding affinity compared to 15a due to the azetidine’s smaller ring strain .

Imidazole Hybrids : Imidazole-containing analogs (e.g., 8d in ) often exhibit antimicrobial activity. However, the addition of an azetidine-benzothiazole group in the query compound could shift selectivity toward kinase or protease inhibition, as seen in dual H1/H4 receptor ligands (e.g., ) .

Azetidine vs. Larger Rings : Azetidine’s compact structure may reduce steric hindrance compared to six-membered rings (e.g., piperidine in ). This could enhance CNS penetration or metabolic stability, as demonstrated in dual histamine receptor ligands .

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